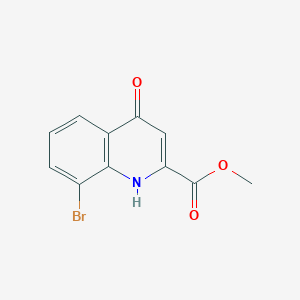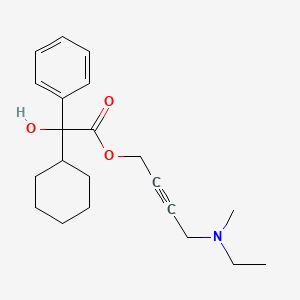
Tert-butyl methylphenoxy phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl methylphenoxy phenol is an organic compound that features a tert-butyl group, a methyl group, and a phenoxy group attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl methylphenoxy phenol can be synthesized through the alkylation of phenol with tert-butyl alcohol. This reaction typically requires a catalyst to proceed efficiently. One such catalyst is 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), which has been shown to be effective and easily recyclable . The reaction is endothermic, and the process is spontaneous under the given conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the selective alkylation of phenols using methyl tertiary butyl ether (MTBE) as a reactant. This process is economically viable and can be conducted under mild to moderate conditions at atmospheric pressure .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl methylphenoxy phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonates are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated phenols.
Applications De Recherche Scientifique
Tert-butyl methylphenoxy phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which tert-butyl methylphenoxy phenol exerts its effects involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is primarily due to the phenol group, which can undergo redox reactions to stabilize reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
Tert-butylphenol: Used as an intermediate in organic synthesis and as a stabilizer in various industrial processes.
Uniqueness
Tert-butyl methylphenoxy phenol is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and reactivity. This makes it particularly effective as an antioxidant and stabilizer in various applications.
Propriétés
Numéro CAS |
307000-42-6 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
4-tert-butyl-3-methyl-2-phenoxyphenol |
InChI |
InChI=1S/C17H20O2/c1-12-14(17(2,3)4)10-11-15(18)16(12)19-13-8-6-5-7-9-13/h5-11,18H,1-4H3 |
Clé InChI |
BVFPQCUMPQVLCU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OC2=CC=C(C=C2)O |
SMILES canonique |
CC1=C(C=CC(=C1OC2=CC=CC=C2)O)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

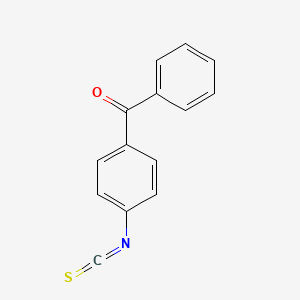
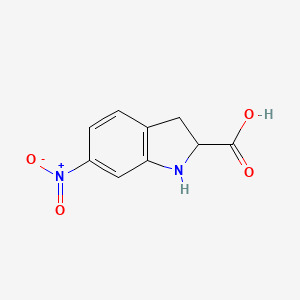
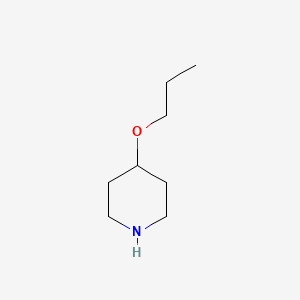
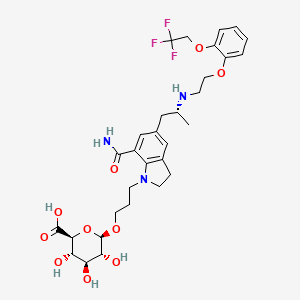
![[2,3'-Bipyridin]-6-amine](/img/structure/B1600252.png)
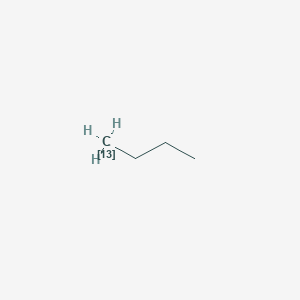
![(1H-Benzo[D]imidazol-5-YL)methanamine](/img/structure/B1600254.png)
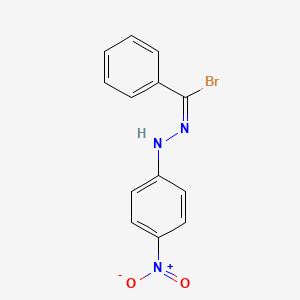
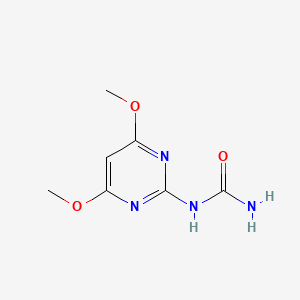
![(3S,10R,13S,17S)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1600261.png)

